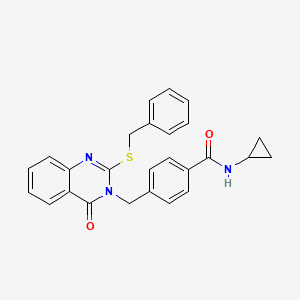
4-((2-(benzylthio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a wide range of biological properties .
Chemical Reactions Analysis
The chemical reactivity of a compound depends on its molecular structure. Quinazolinones can undergo a variety of reactions, but without specific information on this compound, it’s difficult to predict its reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Quinazolinone derivatives have been synthesized and characterized for their antimicrobial activities against a range of human pathogenic microorganisms. Compounds within this class have shown significant activity, indicating their potential as antimicrobial agents (Saravanan et al., 2015).
- Another study focused on the synthesis of new quinazolinone derivatives linked to 1,3,4-oxadiazole, demonstrating potent analgesic and anti-inflammatory activities in addition to their antimicrobial properties (Dewangan et al., 2016).
Anti-inflammatory and Analgesic Properties
- Research on substituted azetidinonyl and thiazolidinonyl quinazolon-4(3H)-ones has revealed compounds with notable non-steroidal anti-inflammatory and analgesic activities, highlighting the therapeutic potential of quinazolinone derivatives in pain management and inflammation control (Kumar et al., 2014).
Neuroprotective Applications
- A study on the design, synthesis, and biological assessment of new 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives as dual inhibitors of acetylcholinesterase and butyrylcholinesterase suggests potential applications in Alzheimer's disease treatment. Among the synthesized compounds, some have shown significant inhibitory activity, offering a foundation for further drug development against neurodegenerative diseases (Zarei et al., 2021).
Novel Synthesis Methods
- Innovative methods for synthesizing quinazolinones involve palladium-catalyzed reactions, offering a strategic approach to construct these compounds with potential pharmacological activities. This method emphasizes the role of water in facilitating the generation of active palladium species for efficient synthesis (Hikawa et al., 2012).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-[(2-benzylsulfanyl-4-oxoquinazolin-3-yl)methyl]-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2S/c30-24(27-21-14-15-21)20-12-10-18(11-13-20)16-29-25(31)22-8-4-5-9-23(22)28-26(29)32-17-19-6-2-1-3-7-19/h1-13,21H,14-17H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKVVOCQMUJRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2807613.png)
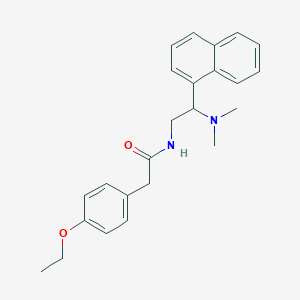
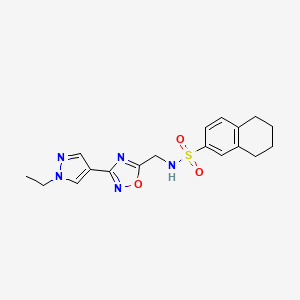
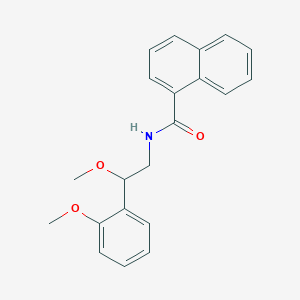
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate](/img/structure/B2807618.png)
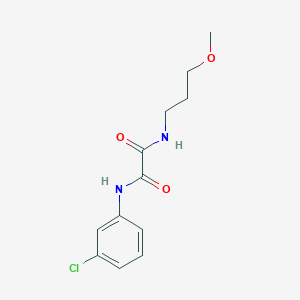
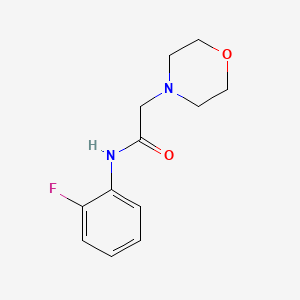
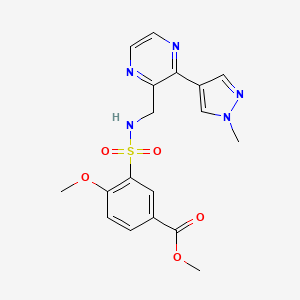
![N-[2-(hydrazinylcarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2807629.png)
![3-({7-Fluoro-4-[4-(methylsulfonyl)piperazin-1-yl]quinolin-3-yl}sulfonyl)benzonitrile](/img/structure/B2807630.png)

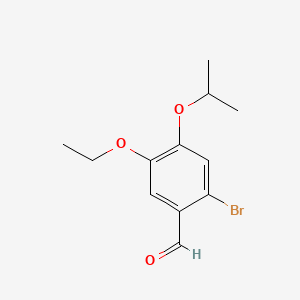
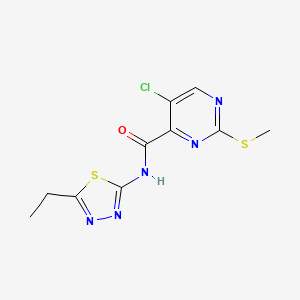
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylpropanamide](/img/structure/B2807636.png)